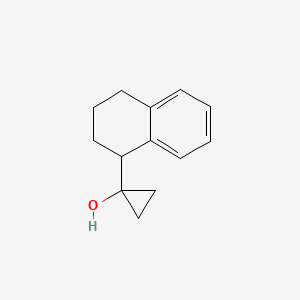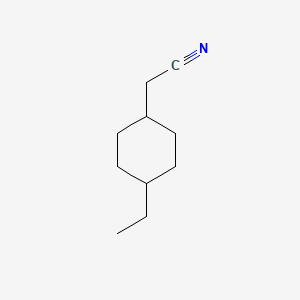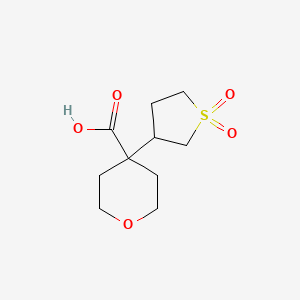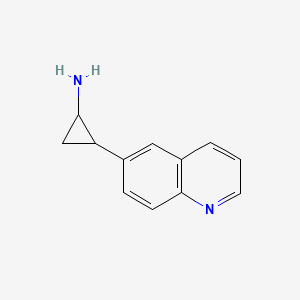
6-Amino-5-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of hexanoic acid, featuring an amino group at the sixth position and a keto group at the fifth position. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Amino-5-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid. This process utilizes an enzyme known as ω-amino group-oxidizing enzyme (ω-AOX) derived from the fungal strain Phialemonium sp. AIU 274. The reaction is carried out in a 0.1 M potassium phosphate buffer at pH 7.0, with the addition of 0.3 U of ω-AOX and 20 U of catalase. The mixture is incubated at 30°C for 30 hours, resulting in a 100% yield of this compound .
Industrial Production Methods
Industrial production of this compound can also be achieved through chemical synthesis. This method involves the ring-opening hydrolysis of caprolactam, followed by oxidation using safe catalysts. this process is less common due to the high cost and use of hazardous compounds such as tetrahydrofuran and sodium periodate .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces 6-oxohexanoic acid.
Reduction: Produces 6-amino-5-hydroxyhexanoic acid.
Substitution: Produces various amides and other derivatives depending on the substituent used.
Applications De Recherche Scientifique
6-Amino-5-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Amino-5-oxohexanoic acid involves its interaction with various enzymes and molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the keto group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
6-Oxohexanoic acid: Lacks the amino group, limiting its ability to form amides and other derivatives.
Uniqueness
6-Amino-5-oxohexanoic acid is unique due to the presence of both an amino group and a keto group, allowing it to participate in a wider range of chemical reactions and making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
6-amino-5-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-5(8)2-1-3-6(9)10/h1-4,7H2,(H,9,10) |
Clé InChI |
WQPBAGVCYBGCCF-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)CN)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
